molecular formula C9H12ClN3O B13124969 1-(Pyridin-2-yl)piperazin-2-one hydrochloride

1-(Pyridin-2-yl)piperazin-2-one hydrochloride

Cat. No.: B13124969
M. Wt: 213.66 g/mol
InChI Key: VGCPFDZSHBCPEF-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C9H11N3O·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-(Pyridin-2-yl)piperazin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyridin-2-yl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Biological Activity

1-(Pyridin-2-yl)piperazin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine moiety. Its molecular formula is C10_{10}H12_{12}ClN3_3O, and it possesses notable pharmacological properties, including interactions with various neurotransmitter receptors.

1. Affinity for Serotonin Receptors

Research indicates that compounds containing the piperazine moiety often exhibit significant affinity for serotonin receptors, particularly the 5-HT1A_{1A} and 5-HT7_{7} subtypes. For instance, a related study demonstrated that derivatives of piperazine showed binding affinities in the micromolar range (Ki = 2.30 μM) towards 5-HT1A_{1A} receptors, suggesting that structural modifications can enhance receptor interaction .

2. Antitumor Activity

Several studies have explored the antiproliferative effects of piperazine derivatives against cancer cell lines. In particular, compounds similar to 1-(Pyridin-2-yl)piperazin-2-one have shown promising results against breast, colon, and lung cancer cells. The highest activity was noted for derivatives with specific substitutions on the piperazine ring, which enhanced their efficacy against these cancer types .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, with some exhibiting low MIC values (as low as 1.56 μg/mL), indicating strong potential as anti-tubercular agents .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • Serotonergic System : The compound's ability to bind to serotonin receptors suggests a role in modulating mood and anxiety disorders.
  • Dopaminergic System : Some studies have indicated that related compounds can influence dopamine receptor activity, potentially affecting conditions like schizophrenia and depression .

Case Studies

  • Study on Antitumor Activity : A recent investigation into the antiproliferative effects of pyridine-piperazine derivatives highlighted their ability to induce cell cycle arrest in cancer cells, leading to apoptosis. The study utilized several cell lines and reported IC50 values demonstrating significant cytotoxicity .
  • Serotonin Receptor Binding Study : A docking study provided insights into the electrostatic interactions between this compound and serotonin receptors, revealing critical binding conformations that enhance receptor affinity .

Summary of Findings

Biological ActivityObserved EffectsReference
Serotonin Receptor BindingKi = 2.30 μM for 5-HT1A_{1A}
Antitumor ActivityIC50 values as low as 1.56 μg/mL
Antimicrobial ActivityEffective against Mycobacterium tuberculosis

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

1-pyridin-2-ylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C9H11N3O.ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;/h1-4,10H,5-7H2;1H

InChI Key

VGCPFDZSHBCPEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=N2.Cl

Origin of Product

United States

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